molecular formula C16H23NO5 B3138062 2-tert-butyl 8a-methyl (8aS)-6-oxo-1,2,3,4,6,7,8,8a-octahydroisoquinoline-2,8a-dicarboxylate CAS No. 445312-78-7

2-tert-butyl 8a-methyl (8aS)-6-oxo-1,2,3,4,6,7,8,8a-octahydroisoquinoline-2,8a-dicarboxylate

Cat. No. B3138062
CAS RN: 445312-78-7
M. Wt: 309.36 g/mol
InChI Key: DEMROIUOHAMDAU-MRXNPFEDSA-N
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Description

“2-tert-butyl 8a-methyl (8aS)-6-oxo-1,2,3,4,6,7,8,8a-octahydroisoquinoline-2,8a-dicarboxylate” is a chemical compound . It is available for purchase from various scientific suppliers .


Synthesis Analysis

The synthesis of this compound involves a reaction with n-butyllithium and diisopropylamine in diethyl ether at -78℃ for approximately 0.33 hours, followed by a reaction with tris(2,2,2-trifluoroethyl)orthoformate in diethyl ether for 1.5 hours .

Scientific Research Applications

Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs) like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP) are used in various products to extend shelf life by retarding oxidative reactions. Studies show that SPAs and their transformation products have been detected in various environmental matrices and in humans, indicating widespread exposure through food intake, dust ingestion, and use of personal care products. Concerns about the toxicity of some SPAs, including potential hepatic toxicity, endocrine disruption, and carcinogenic effects, have been raised. It's suggested that future research should focus on high molecular weight SPAs, investigate the toxicity of SPA co-exposure, and develop novel SPAs with reduced environmental impact (Liu & Mabury, 2020).

Decomposition of Methyl Tert-Butyl Ether

The decomposition of methyl tert-butyl ether (MTBE) using a radio frequency (RF) plasma reactor in the presence of hydrogen is another application. This study demonstrates the feasibility of using RF plasma reactors for the decomposition and conversion of MTBE into various simpler compounds, offering an alternative method for MTBE treatment (Hsieh et al., 2011).

Thermophysical Property Measurements

The thermophysical properties of mixtures containing MTBE and other ethers with non-polar solvents have been extensively reviewed. Interest in these properties stems from the use of ethers like MTBE as gasoline additives. This review provides a comprehensive summary of the studied mixtures and properties, highlighting areas where sufficient data are available and where further measurements are required (Marsh et al., 1999).

MTBE Degradation and Bioremediation

The biodegradation and bioremediation of MTBE have been explored under various redox conditions. Despite the slow biodegradation rate compared to other hydrocarbons, studies suggest that MTBE and its key intermediate, tert-butyl alcohol (TBA), may be degradable under oxic and nearly all anoxic conditions. However, degradation pathways, particularly under anoxic conditions, are not fully understood. This review emphasizes the potential of compound-specific isotope analysis (CSIA) in understanding the degradation of MTBE and TBA (Schmidt et al., 2004).

Safety and Hazards

When handling this compound, it’s recommended to obtain special instructions before use and not to handle it until all safety precautions have been read and understood . If medical advice is needed, have the product container or label at hand . Keep it out of reach of children and read the label before use .

properties

IUPAC Name

2-O-tert-butyl 8a-O-methyl (8aS)-6-oxo-3,4,7,8-tetrahydro-1H-isoquinoline-2,8a-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-15(2,3)22-14(20)17-8-6-11-9-12(18)5-7-16(11,10-17)13(19)21-4/h9H,5-8,10H2,1-4H3/t16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMROIUOHAMDAU-MRXNPFEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CC(=O)CCC2(C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2=CC(=O)CC[C@]2(C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501113449
Record name 2-(1,1-Dimethylethyl) 8a-methyl (8aS)-3,4,7,8-tetrahydro-6-oxo-2,8a(1H,6H)-isoquinolinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501113449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-butyl 8a-methyl (8aS)-6-oxo-1,2,3,4,6,7,8,8a-octahydroisoquinoline-2,8a-dicarboxylate

CAS RN

445312-78-7
Record name 2-(1,1-Dimethylethyl) 8a-methyl (8aS)-3,4,7,8-tetrahydro-6-oxo-2,8a(1H,6H)-isoquinolinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=445312-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1,1-Dimethylethyl) 8a-methyl (8aS)-3,4,7,8-tetrahydro-6-oxo-2,8a(1H,6H)-isoquinolinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501113449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-tert-butyl 8a-methyl (8aS)-6-oxo-1,2,3,4,6,7,8,8a-octahydroisoquinoline-2,8a-dicarboxylate
Reactant of Route 2
2-tert-butyl 8a-methyl (8aS)-6-oxo-1,2,3,4,6,7,8,8a-octahydroisoquinoline-2,8a-dicarboxylate
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2-tert-butyl 8a-methyl (8aS)-6-oxo-1,2,3,4,6,7,8,8a-octahydroisoquinoline-2,8a-dicarboxylate
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2-tert-butyl 8a-methyl (8aS)-6-oxo-1,2,3,4,6,7,8,8a-octahydroisoquinoline-2,8a-dicarboxylate
Reactant of Route 5
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2-tert-butyl 8a-methyl (8aS)-6-oxo-1,2,3,4,6,7,8,8a-octahydroisoquinoline-2,8a-dicarboxylate
Reactant of Route 6
Reactant of Route 6
2-tert-butyl 8a-methyl (8aS)-6-oxo-1,2,3,4,6,7,8,8a-octahydroisoquinoline-2,8a-dicarboxylate

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